molecular formula C13H6Cl3F2NO2 B2531039 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-94-4

2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2531039
CAS No.: 338403-94-4
M. Wt: 352.54
InChI Key: KYQIVMVNTSYLHV-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound with the molecular formula C13H6Cl3F2NO2 . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a pyrrole ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzoyl chloride with a pyrrole derivative under controlled conditions to form the intermediate product. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the trichloroethanone moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyrrole ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms in 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone makes it unique compared to similar compounds. This combination of halogens can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)9-4-6(5-19-9)11(20)10-7(17)2-1-3-8(10)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQIVMVNTSYLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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